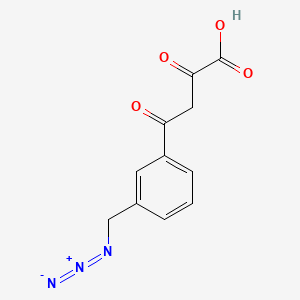

HIV-1 Integrase Inhibitor

Descripción

Propiedades

Número CAS |

544467-07-4 |

|---|---|

Fórmula molecular |

C11H9N3O4 |

Peso molecular |

247.21 g/mol |

Nombre IUPAC |

(Z)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid |

InChI |

InChI=1S/C11H9N3O4/c12-14-13-6-7-2-1-3-8(4-7)9(15)5-10(16)11(17)18/h1-5,15H,6H2,(H,17,18)/b9-5- |

Clave InChI |

ZIRLWIWYZCQZJW-UITAMQMPSA-N |

SMILES isomérico |

C1=CC(=CC(=C1)/C(=C/C(=O)C(=O)O)/O)CN=[N+]=[N-] |

SMILES canónico |

C1=CC(=CC(=C1)C(=CC(=O)C(=O)O)O)CN=[N+]=[N-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

118-D-24 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Guide to the Mechanism of Action of HIV-1 Integrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is a critical enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome.[1][2] This integration is an essential step for the establishment of a persistent infection.[3] Integrase has no human counterpart, making it a prime target for antiretroviral drug development.[1] Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that potently and selectively block the integration process, forming a cornerstone of modern combination antiretroviral therapy (cART).[2][4][5] This guide provides a detailed overview of the HIV-1 integration process, the molecular mechanism of INSTI action, a comparative analysis of key inhibitors, relevant experimental protocols, and the mechanisms of drug resistance.

II. The HIV-1 Integration Pathway

The integration of the viral DNA, synthesized by reverse transcriptase, into the host chromosome is a multi-step process catalyzed by integrase.[2][6] The enzyme performs two key catalytic reactions: 3'-processing and strand transfer.[1][6][7]

-

3'-Processing: This initial step occurs in the cytoplasm of the infected cell. The integrase enzyme, as part of the pre-integration complex (PIC), binds to the long terminal repeats (LTRs) at the ends of the viral DNA.[8] It then excises a dinucleotide from each 3' end, exposing a reactive 3'-hydroxyl group on a conserved cytosine-adenine (CA) sequence.[6][7]

-

Strand Transfer: Following the translocation of the PIC into the nucleus, the integrase-viral DNA complex engages the host chromosome.[8] In a concerted reaction, the exposed 3'-hydroxyl groups of the viral DNA attack the phosphodiester backbone of the host DNA.[6][7] This transesterification reaction covalently links the viral DNA to the host DNA.[6] The final step involves the repair of the integration intermediate by host cell enzymes, resulting in the permanent insertion of the provirus.[3][6]

Figure 1. A simplified workflow of the HIV-1 DNA integration process.

III. Mechanism of Action of Integrase Strand Transfer Inhibitors (INSTIs)

INSTIs are highly specific drugs that do not inhibit the initial 3'-processing step but instead selectively block the strand transfer reaction.[7][9]

Core Molecular Interaction: The catalytic core domain of HIV-1 integrase contains a conserved Asp-Asp-Glu (DDE) motif that coordinates two divalent metal ions (Mg²⁺). These metal ions are essential for the catalytic activity of the enzyme. INSTIs possess a key structural feature—typically a triad of coplanar oxygen atoms—that allows them to effectively chelate these metal ions within the active site.[1] By binding to the metal ions and interacting with the active site residues, the inhibitor physically obstructs the binding of the host DNA, thereby preventing the strand transfer step.[3] This action effectively traps the pre-integration complex, halting the replication cycle.[10]

References

- 1. Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: A platform for antiviral drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]

- 3. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. academic.oup.com [academic.oup.com]

- 6. The molecular biology of HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

The Vanguard of Antiretroviral Therapy: A Technical Guide to the Discovery and Development of Novel HIV-1 Integrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge. A critical enzyme in the viral replication cycle is integrase (IN), which catalyzes the insertion of the viral DNA into the host cell's genome, a process essential for establishing a productive and persistent infection.[1][2][3][4] Unlike other viral targets such as reverse transcriptase and protease, HIV-1 integrase has no functional equivalent in human cells, making it a highly attractive and selective target for antiretroviral drug design.[4][5][6] The development of HIV-1 integrase inhibitors, particularly the class known as Integrase Strand Transfer Inhibitors (INSTIs), has marked a pivotal advancement in highly active antiretroviral therapy (HAART), offering potent, well-tolerated options for both treatment-naïve and treatment-experienced individuals.[5][7][8] This guide provides an in-depth technical overview of the HIV-1 integration process, the mechanism of action of INSTIs, comparative data on key approved drugs, and the experimental methodologies central to their discovery and development.

The HIV-1 Integration Pathway

The integration of the viral DNA into the host genome is a multi-step process orchestrated by the viral integrase enzyme within a large nucleoprotein complex known as the pre-integration complex (PIC).[1][5][8][9] The PIC forms in the cytoplasm after reverse transcription and contains the viral DNA along with viral proteins like integrase, Vpr, and matrix protein, as well as co-opted host cell proteins such as Barrier-to-Autointegration Factor (BAF) and Lens Epithelium-Derived Growth Factor (LEDGF/p75).[1][5][8] The core process catalyzed by integrase involves two distinct biochemical reactions:

-

3'-Processing: This initial step occurs in the cytoplasm.[10][11][12] The integrase enzyme binds to the long terminal repeat (LTR) sequences at each end of the viral DNA and performs an endonucleolytic cleavage, removing a dinucleotide (typically GT) from each 3' end.[10][12] This reaction exposes reactive 3'-hydroxyl groups, which are essential for the subsequent step.[12]

-

Strand Transfer: After the PIC is imported into the nucleus, the integrase-viral DNA complex engages the host chromosome.[1][8] In the strand transfer step, the exposed 3'-hydroxyl groups of the viral DNA act as nucleophiles to attack the phosphodiester backbone of the host DNA.[10][13] This creates a covalent linkage between the viral DNA and the host genome, effectively integrating the provirus.[10] For HIV-1, the sites of attachment on the two strands of host DNA are typically separated by 5 base pairs.[1] Host cell repair enzymes are subsequently recruited to fill the gaps and finalize the integration process.[13]

Mechanism of Action: Integrase Strand Transfer Inhibitors (INSTIs)

The clinically approved and most successful HIV-1 integrase inhibitors belong to the class of Integrase Strand Transfer Inhibitors (INSTIs). These small molecules do not compete directly with the DNA substrate but act as interfacial inhibitors, blocking the strand transfer step of the integration process.[2][4]

The catalytic core of the integrase enzyme contains a conserved DDE motif, comprising three critical acidic amino acid residues: Aspartate-64 (D64), Aspartate-116 (D116), and Glutamate-152 (E152).[12][14][15] This active site coordinates two divalent magnesium ions (Mg²⁺), which are essential cofactors for the catalytic activity.[12] INSTIs possess a characteristic structural motif, often containing a beta-hydroxyketo group or a similar arrangement of oxygen atoms, that enables them to potently chelate the two Mg²⁺ ions in the active site.[4][14][16] By binding to this metal-ion complex at the enzyme-DNA interface, the inhibitor effectively displaces the reactive 3' end of the viral DNA, preventing its attack on the host DNA and thereby inhibiting the strand transfer reaction.[2][14]

Quantitative Comparison of Key INSTIs

Several INSTIs have received FDA approval and are now cornerstone components of antiretroviral therapy. These include the first-generation drugs Raltegravir and Elvitegravir, and the second-generation drugs Dolutegravir, Bictegravir, and Cabotegravir, which generally feature a higher barrier to resistance.[7]

Table 1: In Vitro Potency of Approved INSTIs

This table summarizes the half-maximal inhibitory concentration (IC₅₀) against the integrase enzyme and the half-maximal effective concentration (EC₅₀) required to inhibit HIV-1 replication in cell culture.

| Compound | Class | IC₅₀ (Strand Transfer) | EC₅₀ (PBMCs/MT-4 cells) |

| Raltegravir | 1st Gen INSTI | 2–7 nM[17] | 1.4–23.6 nM[18][19] |

| Elvitegravir | 1st Gen INSTI | ~6 nM[20] | Data not consistently reported |

| Dolutegravir | 2nd Gen INSTI | 2.7 nM[11][20] | 0.51–2.1 nM[2][10][11][20] |

| Bictegravir | 2nd Gen INSTI | 7.5 nM[21] | 1.5–2.4 nM[21] |

| Cabotegravir | 2nd Gen INSTI | Data not consistently reported | Data not consistently reported |

Note: Values can vary based on specific assay conditions and cell types used.

Table 2: Key Pharmacokinetic Properties of Approved INSTIs

This table outlines important pharmacokinetic parameters observed in humans, which influence dosing and clinical utility.

| Compound | Tmax (hours) | Plasma Half-life (t½) | Plasma Protein Binding | Primary Metabolism |

| Raltegravir | ~3[22] | ~9 hours (terminal)[22] | ~83%[22] | UGT1A1 Glucuronidation[13] |

| Elvitegravir | ~4 | ~9.5 hours | ~98-99% | CYP3A4 (requires boosting)[13] |

| Dolutegravir | ~2-3 | ~14 hours[20] | >99% | UGT1A1, minor CYP3A4[13] |

| Bictegravir | ~2-4 | ~17 hours | >99% | UGT1A1 and CYP3A4[13] |

| Cabotegravir | ~3 | ~41 hours (oral) | >99% | UGT1A1, UGT1A9 |

Note: Pharmacokinetic parameters are approximate and can be influenced by factors such as food and co-administered drugs. Elvitegravir is co-formulated with a pharmacokinetic booster (cobicistat).

Key Experimental Methodologies

The discovery and characterization of novel integrase inhibitors rely on a suite of robust in vitro and cell-based assays.

Experimental Workflow for INSTI Discovery

The development pipeline for new INSTIs typically follows a structured workflow, beginning with high-throughput screening and progressing through lead optimization and preclinical evaluation. Computational methods are increasingly integrated into the early stages to accelerate the identification of promising chemical scaffolds.

Protocol 1: In Vitro Integrase Strand Transfer Assay

This assay quantitatively measures the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase in a cell-free system.

Principle: A streptavidin-coated microplate is used to immobilize a biotin-labeled, double-stranded DNA oligonucleotide that mimics the processed HIV-1 LTR donor substrate (DS). Recombinant integrase enzyme is added and binds to this substrate. A second target substrate (TS) DNA oligonucleotide, which has a unique 3' modification (e.g., digoxigenin), is then introduced. In the absence of an inhibitor, the integrase catalyzes the covalent joining (strand transfer) of the DS DNA to the TS DNA. The resulting integrated product is detected using an enzyme-conjugated antibody (e.g., anti-digoxigenin HRP) followed by a colorimetric substrate.

Methodology:

-

Plate Preparation: Add 100 µL of donor substrate (DS) DNA solution to each well of a streptavidin-coated 96-well plate. Incubate for 30 minutes at 37°C to allow biotin-streptavidin binding.

-

Washing: Aspirate the DS DNA solution and wash the wells 5 times with 300 µL of wash buffer to remove unbound substrate.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C to prevent non-specific binding.

-

Enzyme Binding: Aspirate the blocking buffer and wash the wells three times with 200 µL of reaction buffer. Add 100 µL of diluted recombinant HIV-1 integrase enzyme to each well (except 'no enzyme' controls). Incubate for 30 minutes at 37°C.

-

Inhibitor Addition: Wash the wells three times with 200 µL of reaction buffer. Add 50 µL of test compound, serially diluted in reaction buffer, to the appropriate wells. Include positive control (known inhibitor) and negative control (buffer/vehicle) wells. Incubate for 5-10 minutes at room temperature.

-

Strand Transfer Reaction: Add 50 µL of the target substrate (TS) DNA solution to each well to initiate the reaction. Incubate for 30 minutes at 37°C.

-

Detection: Wash the wells 5 times with 300 µL of wash buffer. Add 100 µL of HRP-conjugated antibody solution and incubate for 30 minutes at 37°C.

-

Readout: Wash the wells 5 times with 300 µL of wash buffer. Add 100 µL of TMB substrate and incubate at room temperature until sufficient color develops (approx. 10 minutes). Stop the reaction by adding 100 µL of stop solution. Read the absorbance at 450 nm.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value using non-linear regression analysis.

(Protocol adapted from commercially available kits and literature descriptions).[23]

Protocol 2: Cell-Based Antiviral Assay (MT-4 Cells)

This assay determines the efficacy of a compound at inhibiting HIV-1 replication in a susceptible human T-cell line.

Principle: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are infected with a laboratory-adapted strain of HIV-1 in the presence of varying concentrations of the test compound.[24][25] Viral replication leads to a cytopathic effect (CPE), causing cell death.[24] The antiviral activity of the compound is measured by its ability to protect the cells from CPE, which can be quantified using a cell viability reagent (e.g., MTT or CellTiter-Glo®).

Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium in a 96-well plate. Also, prepare wells for 'virus control' (cells + virus, no compound) and 'cell control' (cells only, no virus).

-

Cell Seeding: Seed MT-4 cells into each well of the 96-well plate at a predetermined density (e.g., 2 x 10⁴ cells/well).

-

Infection: Add a standardized amount of HIV-1 virus stock to all wells except the 'cell control' wells. The amount of virus should be sufficient to cause significant cell death in the 'virus control' wells after 4-5 days.

-

Incubation: Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for 4-5 days.

-

Viability Measurement: Add a cell viability reagent (e.g., MTT) to all wells according to the manufacturer's instructions. After an appropriate incubation period, measure the absorbance or luminescence using a plate reader.

-

Analysis:

-

Calculate the percentage of cell protection at each compound concentration relative to the 'virus control' (0% protection) and 'cell control' (100% protection).

-

Plot the percentage of protection against the compound concentration and determine the EC₅₀ (50% effective concentration) using non-linear regression.

-

Simultaneously, assess cytotoxicity (CC₅₀) by treating uninfected cells with the same compound dilutions and measuring viability.

-

The Selectivity Index (SI) can be calculated as CC₅₀ / EC₅₀.

-

(Protocol synthesized from literature descriptions of MT-4 based assays).[24][25][26]

Protocol 3: HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, providing a direct measure of viral particle production.

Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). A microplate is coated with a monoclonal antibody specific for the HIV-1 p24 antigen. Supernatant from the cell-based antiviral assay is added to the wells. If p24 is present, it will be 'captured' by the antibody. A second, biotin-labeled anti-p24 antibody is then added, followed by streptavidin-conjugated HRP. A colorimetric substrate is added, and the resulting signal is proportional to the amount of p24 in the sample.

Methodology:

-

Sample Collection: At the end of the cell-based antiviral assay (Protocol 2), carefully collect the cell culture supernatant from each well. Viral particles may need to be lysed with a disruption buffer to release the p24 antigen.

-

Plate Coating & Blocking: Use a pre-coated 96-well plate or coat a plate with anti-p24 capture antibody, followed by a blocking step.

-

Standard Curve: Prepare serial dilutions of a known amount of recombinant p24 antigen to create a standard curve (e.g., from 200 pg/mL down to ~3 pg/mL).[3][27]

-

Sample Incubation: Add 100 µL of the standards and test supernatants (potentially diluted) to the wells in duplicate. Incubate for 1-2 hours at 37°C.

-

Washing: Wash the plate 3-5 times with wash buffer.

-

Detection Antibody: Add 100 µL of biotin-labeled anti-p24 detection antibody to each well and incubate for 1 hour at 37°C.

-

Washing: Repeat the wash step.

-

Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.[28]

-

Washing: Repeat the wash step.

-

Substrate & Readout: Add 100 µL of TMB substrate and incubate until color develops. Stop the reaction with stop solution and read the absorbance at 450 nm.

-

Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the p24 standards. Use this curve to interpolate the concentration of p24 in the test samples. The EC₅₀ can be determined as the compound concentration that reduces p24 production by 50% compared to the 'virus control'.

(Protocol adapted from commercially available kits and literature descriptions).[3][27][28]

Conclusion

The discovery of HIV-1 integrase inhibitors represents a triumph of rational drug design, targeting a unique and essential viral process. The INSTI class, with its potent activity, favorable safety profile, and high barrier to resistance for second-generation agents, has fundamentally improved the management of HIV-1 infection. Continued research focuses on developing new inhibitors to overcome resistance to current drugs, exploring novel mechanisms of integrase inhibition (such as targeting the integrase-LEDGF/p75 interaction), and creating long-acting formulations to improve patient adherence and provide options for pre-exposure prophylaxis (PrEP). The technical methodologies outlined in this guide form the foundation of these ongoing efforts, paving the way for the next generation of antiretroviral therapies.

References

- 1. Pre-integration complex - Wikipedia [en.wikipedia.org]

- 2. Dolutegravir | C20H19F2N3O5 | CID 54726191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ablinc.com [ablinc.com]

- 4. Discovery and development of integrase inhibitors - Wikipedia [en.wikipedia.org]

- 5. Structural and functional studies of the HIV-1 pre-integration complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Classification and Design of HIV-1 Integrase Inhibitors Based on Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nuclear import of the pre-integration complex (PIC): the Achilles heel of HIV? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. pnas.org [pnas.org]

- 13. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: A platform for antiviral drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A historical sketch of the discovery and development of HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. selleckchem.com [selleckchem.com]

- 20. Clinical Pharmacokinetic, Pharmacodynamic and Drug-Interaction Profile of the Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. hivclinic.ca [hivclinic.ca]

- 23. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]

- 27. en.hillgene.com [en.hillgene.com]

- 28. biochain.com [biochain.com]

The Catalytic Core of HIV-1 Integrase: A Nexus for Potent Antiviral Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is an essential enzyme for the replication of the virus, catalyzing the insertion of the viral DNA into the host cell's genome. This process, known as integration, is a critical step in the viral life cycle, making integrase a prime target for antiretroviral therapy. The catalytic core domain (CCD) of HIV-1 IN houses the enzyme's active site and is the binding locus for a powerful class of drugs known as Integrase Strand Transfer Inhibitors (INSTIs). This guide provides a comprehensive overview of the HIV-1 integrase catalytic core domain, the mechanism of inhibitor binding, quantitative data on inhibitor efficacy, and detailed experimental protocols for studying this vital therapeutic target.

The Catalytic Core Domain: Structure and Function

The HIV-1 integrase is a 32 kDa protein composed of three distinct domains: the N-terminal domain (NTD), the catalytic core domain (CCD), and the C-terminal domain (CTD). The CCD, spanning residues 50-212, is the enzymatic heart of the protein. It adopts a ribonuclease H-like fold and contains the highly conserved DDE motif, comprising three acidic residues: Asp64, Asp116, and Glu152.[1][2][3] These residues are essential for catalysis, coordinating two divalent metal ions (typically Mg2+ or Mn2+) that are critical for the enzymatic reactions.[3] The catalytic core domain is responsible for both of the key steps in the integration process: 3'-processing and strand transfer.[4]

The integration process begins in the cytoplasm of the infected cell with the assembly of the pre-integration complex (PIC), which includes the viral DNA, integrase, and other viral and host proteins. The first catalytic step, 3'-processing , involves the endonucleolytic cleavage of a dinucleotide from each 3'-end of the viral DNA.[4][5] This reaction exposes reactive 3'-hydroxyl groups. Following the transport of the PIC into the nucleus, the strand transfer reaction occurs. In this step, the exposed 3'-hydroxyls of the viral DNA perform a nucleophilic attack on the phosphodiester backbone of the host chromosomal DNA, covalently linking the viral genome to the host's genetic material.[5][6]

Integrase Inhibitors: Mechanism of Action and Binding

Integrase strand transfer inhibitors (INSTIs) are a cornerstone of modern antiretroviral therapy. These small molecules bind within the catalytic core domain, at the interface between the viral DNA and the integrase enzyme.[1][7] The primary mechanism of action for INSTIs is the chelation of the two catalytic metal ions in the active site.[8][9] By sequestering these essential cofactors, INSTIs effectively block the strand transfer step of integration, preventing the covalent insertion of viral DNA into the host genome.[10][11] This inhibition is highly specific and potent, leading to a profound suppression of viral replication.

The binding of INSTIs is facilitated by interactions with key residues within the catalytic core domain, including the DDE motif. Structural studies have revealed that these inhibitors occupy a space that would otherwise be taken up by the host DNA during the strand transfer reaction.[1][7]

Quantitative Analysis of Inhibitor Potency

The efficacy of HIV-1 integrase inhibitors is typically quantified by their 50% inhibitory concentration (IC50) in enzymatic assays and their 50% effective concentration (EC50) in cell-based antiviral assays. The following tables summarize the reported potency of several FDA-approved INSTIs.

| Inhibitor | IC50 (Strand Transfer) | Reference(s) |

| Raltegravir | 2 - 7 nM | [4][12] |

| Elvitegravir | ~7.5 nM | [13] |

| Dolutegravir | ~2.7 nM | [14] |

| Bictegravir | 7.5 ± 0.3 nM | [13] |

| Inhibitor | EC50 (in cell culture) | Reference(s) |

| Raltegravir | 19 - 31 nM | [12] |

| Elvitegravir | 1.7 nM | [15] |

| Dolutegravir | 0.51 nM | [14] |

| Bictegravir | 1.5 - 2.4 nM | [13] |

| Cabotegravir | ~0.3 nM | [16] |

Experimental Protocols

HIV-1 Integrase 3'-Processing Assay

This assay measures the ability of HIV-1 integrase to cleave a dinucleotide from the 3'-end of a model viral DNA substrate.

Materials:

-

Purified recombinant HIV-1 integrase

-

Oligonucleotide substrate mimicking the U5 end of the HIV-1 LTR, with a 5'-label (e.g., 32P or a fluorescent tag)

-

Reaction Buffer: 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MnCl2 or MgCl2, 0.05% NP-40

-

Stop Solution: 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

Phosphorimager or fluorescence scanner

Procedure:

-

Prepare the reaction mixture by combining the reaction buffer, labeled oligonucleotide substrate (final concentration ~25 nM), and purified integrase (final concentration ~200 nM) in a microcentrifuge tube.

-

If testing inhibitors, add the compound at the desired concentration to the reaction mixture.

-

Initiate the reaction by adding the metal cofactor (MnCl2 or MgCl2).

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of stop solution.

-

Heat the samples at 95°C for 5 minutes to denature the DNA.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel until the bromophenol blue dye front reaches the bottom.

-

Visualize the gel using a phosphorimager or fluorescence scanner. The product will be two nucleotides shorter than the substrate.

-

Quantify the amount of product and substrate in each lane to determine the percent inhibition.

HIV-1 Integrase Strand Transfer Assay

This assay measures the covalent integration of a processed model viral DNA substrate into a target DNA molecule.

Materials:

-

Purified recombinant HIV-1 integrase

-

5'-labeled (e.g., 32P or fluorescent tag) oligonucleotide substrate (donor DNA) that has been pre-processed or is processed in situ.

-

Target DNA (e.g., a plasmid or a second oligonucleotide)

-

Reaction Buffer: 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MnCl2 or MgCl2, 0.05% NP-40

-

Stop Solution: 1% SDS, 250 mM EDTA

-

Proteinase K

-

Agarose gel

-

Gel electrophoresis apparatus and power supply

-

Phosphorimager or fluorescence scanner

Procedure:

-

Set up the reaction mixture containing reaction buffer, labeled donor DNA, target DNA, and purified integrase.

-

If screening inhibitors, include them in the reaction mixture at various concentrations.

-

Initiate the reaction by adding the divalent metal cation.

-

Incubate at 37°C for 1-2 hours.

-

Stop the reaction by adding the stop solution and proteinase K.

-

Incubate at 37°C for an additional 30-60 minutes to digest the protein.

-

Analyze the reaction products by agarose gel electrophoresis.

-

Visualize the gel using a phosphorimager or fluorescence scanner. Strand transfer products will appear as higher molecular weight bands.

-

Quantify the intensity of the product bands to determine the level of inhibition.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the thermodynamic parameters of binding between a ligand (inhibitor) and a macromolecule (integrase).

General Protocol:

-

Sample Preparation:

-

Dialyze the purified HIV-1 integrase and the inhibitor solution extensively against the same buffer (e.g., 20 mM HEPES pH 7.0, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP). This is critical to minimize heats of dilution.

-

Determine the precise concentrations of the protein and inhibitor.

-

Degas both solutions immediately before the experiment to prevent air bubbles.

-

-

ITC Experiment:

-

Load the integrase solution into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).

-

Load the inhibitor solution into the injection syringe (typically at a concentration 10-20 times that of the protein).

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

-

Perform an initial small injection to account for diffusion from the syringe tip.

-

Carry out a series of injections (e.g., 20-30 injections of 1-2 µL) of the inhibitor into the protein solution.

-

-

Data Analysis:

-

Integrate the heat change for each injection.

-

Subtract the heat of dilution (determined from a control experiment titrating inhibitor into buffer).

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

X-ray Crystallography of Integrase-Inhibitor Complexes

This structural biology technique provides high-resolution information on the three-dimensional structure of the integrase catalytic core domain in complex with an inhibitor.

General Protocol:

-

Protein Expression and Purification:

-

Express a soluble form of the HIV-1 integrase catalytic core domain (often with mutations to improve solubility, such as F185K) in E. coli.

-

Purify the protein to homogeneity using a combination of chromatography techniques (e.g., affinity, ion exchange, and size exclusion).

-

-

Crystallization:

-

Set up crystallization trials using vapor diffusion (hanging drop or sitting drop) methods.

-

Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives).

-

Soak the resulting protein crystals in a solution containing the inhibitor of interest or co-crystallize the protein and inhibitor together.

-

-

X-ray Diffraction Data Collection:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement with a known integrase structure as a search model.

-

Build the inhibitor into the electron density map.

-

Refine the atomic model against the experimental data to obtain a high-resolution structure.

-

Visualizations

Caption: The catalytic cycle of HIV-1 integrase, from 3'-processing in the cytoplasm to strand transfer in the nucleus.

Caption: Mechanism of action of Integrase Strand Transfer Inhibitors (INSTIs) at the catalytic core of HIV-1 integrase.

Caption: A general workflow for the screening and development of HIV-1 integrase inhibitors.

References

- 1. Structural and functional analyses of the second-generation integrase strand transfer inhibitor dolutegravir (S/GSK1349572) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. pure.ug.edu.gh [pure.ug.edu.gh]

- 4. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. PDB-101: Molecule of the Month: Integrase [pdb101.rcsb.org]

- 7. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. What is the mechanism of Dolutegravir Sodium? [synapse.patsnap.com]

- 12. rcsb.org [rcsb.org]

- 13. journals.asm.org [journals.asm.org]

- 14. Dolutegravir Interactions with HIV-1 Integrase-DNA: Structural Rationale for Drug Resistance and Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impact of Primary Elvitegravir Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of the N-Terminal Domain in HIV-1 Integrase Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a pivotal enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome. This process, known as integration, is essential for the establishment of a persistent infection. HIV-1 IN is a 32 kDa protein composed of 288 amino acids, organized into three distinct functional domains: the N-terminal domain (NTD), the catalytic core domain (CCD), and the C-terminal domain (CTD). While the CCD contains the conserved D,D-35-E catalytic triad essential for the enzymatic reactions, the NTD plays a critical, multifaceted role in ensuring the efficiency and fidelity of the integration process. This technical guide provides an in-depth exploration of the N-terminal domain's function, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Structure and Function of the N-Terminal Domain

The N-terminal domain of HIV-1 integrase, encompassing amino acids 1-50, is a compact, independently folded unit characterized by a helix-turn-helix motif. A key feature of the NTD is the presence of a highly conserved His-X3-7-His-X23-32-Cys-X2-Cys (HHCC) motif, which coordinates a single zinc ion.[1][2] This zinc-binding function is crucial for the structural integrity and proper folding of the NTD.[3] The coordination of zinc stabilizes the domain, which is otherwise largely disordered.[3]

The primary functions attributed to the NTD include:

-

Multimerization: The NTD is essential for the proper oligomerization of integrase. While the enzyme can exist as a monomer, its active form is a tetramer, which is a dimer of dimers.[4] The NTD contributes to both the dimerization and the subsequent tetramerization of the full-length protein.[4] Zinc binding to the NTD has been shown to promote tetramerization.[3]

-

Enzymatic Activity: The NTD is indispensable for the catalytic functions of integrase, particularly the 3'-processing reaction.[5] This reaction involves the endonucleolytic cleavage of two nucleotides from the 3' ends of the viral long terminal repeats (LTRs). Mutations within the HHCC motif have been shown to reduce the 3'-processing activity by up to 90%.[3] While less critical for the strand transfer reaction (the covalent insertion of viral DNA into the host genome), a functional NTD is required for overall integration efficiency.

-

Viral DNA Recognition: Although the NTD does not bind to DNA with high affinity on its own, it is thought to play a role in the specific recognition of the viral DNA ends.[6] It may contribute to the correct positioning of the viral DNA within the active site of the enzyme.[1][2]

-

Interaction with Host Factors: The NTD has been implicated in interactions with cellular host factors, which can influence the integration process and target site selection.[7][8]

Quantitative Analysis of NTD Function

To provide a clearer understanding of the NTD's contribution to HIV-1 integrase function, this section summarizes key quantitative data from various studies.

Table 1: Effect of NTD Mutations on Enzymatic Activity of HIV-1 Integrase

| Mutation | Relative 3'-Processing Activity (%) | Relative Strand Transfer Activity (%) | Catalytic Efficiency (kcat/Km) | Reference(s) |

| Wild-Type | 100 | 100 | Varies by study | [3][5] |

| H12A | <10 | Reduced | Not Reported | [3] |

| H16A | <10 | Reduced | Not Reported | [3] |

| C40A | <10 | Reduced | Not Reported | [3] |

| C43A | <10 | Reduced | Not Reported | [3] |

| E11K | Not Reported | Significantly Reduced | Not Reported | [4] |

| F181T | Not Reported | Significantly Reduced | Not Reported | [4] |

Note: The catalytic efficiencies of many NTD mutants are difficult to measure accurately due to their low activity levels.

Table 2: Binding Affinities and Dissociation Constants

| Interaction | Method | Dissociation Constant (Kd) / IC50 | Reference(s) |

| IN - dsDNA | Not Specified | ~20 nM | [5] |

| IN - 36-bp viral LTR DNA | Not Specified | 37 nM | [5] |

| IN Dimerization | Sedimentation Equilibrium | ~68 pM | [4] |

| IN Tetramerization | Sedimentation Equilibrium | 20 µM (in 1M NaCl) | [4] |

| IN - LEDGF/p75 peptide (353-378) | Fluorescence Anisotropy | 4 µM | [5] |

| IN - LEDGF/p75 peptide (402-411) | Fluorescence Anisotropy | 12 µM | [5] |

| DIBA-1 (Zinc Ejector) - 3'-processing inhibition | Enzymatic Assay | IC50 = 11-15 nM | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of the HIV-1 integrase N-terminal domain.

Purification of Recombinant HIV-1 Integrase

A common method for obtaining purified HIV-1 integrase for in vitro studies involves expression in E. coli as a fusion protein with a purification tag, such as a hexa-histidine tag.

Protocol:

-

Expression: Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the HIV-1 integrase gene fused to a hexa-histidine tag. Grow the culture in Luria-Bertani (LB) medium to an OD600 of 0.6-0.8. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow for 3-4 hours at 37°C.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, and protease inhibitors). Sonicate the suspension to lyse the cells and centrifuge to pellet the cell debris.

-

Affinity Chromatography: Apply the supernatant to a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with lysis buffer without lysozyme. Wash the column extensively with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution: Elute the bound integrase protein with an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Dialysis and Storage: Dialyze the eluted protein against a storage buffer (e.g., 20 mM HEPES pH 7.5, 1 M NaCl, 1 mM EDTA, 5 mM DTT) to remove imidazole and ensure protein stability. Store the purified protein at -80°C.[9]

In Vitro 3'-Processing Assay

This assay measures the ability of integrase to cleave the 3' ends of a model viral DNA substrate.

Protocol:

-

Substrate Preparation: Synthesize and anneal two complementary oligonucleotides that mimic the sequence of an HIV-1 LTR end. One of the oligonucleotides should be labeled at the 5' end with 32P using T4 polynucleotide kinase and [γ-32P]ATP.

-

Reaction Mixture: Set up the reaction in a buffer containing 25 mM MOPS pH 7.2, 10 mM DTT, and 7.5 mM MnCl2 or MgCl2. Add the 32P-labeled DNA substrate and the purified HIV-1 integrase.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

-

Reaction Termination: Stop the reaction by adding a loading buffer containing formamide and EDTA.

-

Gel Electrophoresis: Denature the samples by heating and resolve the DNA products on a denaturing polyacrylamide gel.

-

Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Visualize the results using a phosphorimager and quantify the amount of cleaved product relative to the total substrate to determine the percentage of 3'-processing activity.[5][10]

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is a powerful genetic method to identify and characterize protein-protein interactions in vivo.

Protocol:

-

Vector Construction: Clone the cDNA of the protein of interest (e.g., HIV-1 integrase NTD) into a "bait" vector (e.g., containing the GAL4 DNA-binding domain). Clone the cDNA of the potential interacting partner (or a cDNA library) into a "prey" vector (e.g., containing the GAL4 activation domain).

-

Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.

-

Selection and Reporter Gene Assay: Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, and histidine) to select for cells containing both plasmids and expressing interacting proteins. Interaction between the bait and prey proteins reconstitutes a functional GAL4 transcription factor, which activates the expression of reporter genes (e.g., HIS3 and lacZ).

-

Confirmation of Interaction: Verify positive interactions by performing a β-galactosidase assay (for the lacZ reporter gene) and by re-streaking on selective media.[5]

Visualizing the Role of the NTD in HIV-1 Integrase Function

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the NTD's function.

Domain Organization of HIV-1 Integrase

Caption: Domain architecture of HIV-1 integrase.

HIV-1 Integrase Multimerization Pathway

Caption: The role of the NTD in integrase multimerization.

Experimental Workflow for In Vitro 3'-Processing Assay

Caption: Workflow of the in vitro 3'-processing assay.

Conclusion

The N-terminal domain of HIV-1 integrase, with its essential zinc-binding HHCC motif, is a critical component of the viral integration machinery. Its roles in promoting proper enzyme multimerization, ensuring efficient catalytic activity, and potentially contributing to viral DNA recognition underscore its importance in the viral life cycle. A thorough understanding of the NTD's structure and function is paramount for the development of novel antiretroviral therapies that target this key viral enzyme. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of HIV-1 integration and designing the next generation of integrase inhibitors.

References

- 1. HIV-1 Integrase-DNA Recognition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A computational overview of integrase strand transfer inhibitors (INSTIs) against emerging and evolving drug-resistant HIV-1 integrase mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zinc folds the N-terminal domain of HIV-1 integrase, promotes multimerization, and enhances catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV-1 Integrase Multimerization as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical Analysis of HIV-1 Integrase Variants Resistant to Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Rapid, high-throughput purification of HIV-1 integrase using microtiter plate technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The molecular biology of HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of mutant HIV-1 integrase carrying amino acid changes in the catalytic domain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the DNA Binding Properties of the HIV-1 Integrase C-Terminal Domain

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a pivotal enzyme responsible for the integration of the viral DNA into the host cell's genome, a critical step for viral replication and persistence. This 32 kDa protein is organized into three distinct functional domains: the N-terminal domain (NTD), the catalytic core domain (CCD), and the C-terminal domain (CTD). While the CCD contains the enzymatic active site essential for the catalytic reactions of 3'-processing and strand transfer, the CTD plays a crucial, albeit non-specific, role in binding to DNA. This technical guide provides a comprehensive overview of the DNA binding properties of the HIV-1 integrase C-terminal domain, focusing on quantitative data, detailed experimental methodologies, and the logical framework of its interactions. The CTD's ability to bind DNA, although lacking sequence specificity, is vital for the stability of the integrase-DNA complex, highlighting it as a potential target for novel antiretroviral therapies.

Data Presentation: Quantitative Analysis of HIV-1 Integrase-DNA Interactions

Quantitative data regarding the DNA binding affinity of the HIV-1 integrase and its domains is crucial for understanding the dynamics of viral integration. While direct quantitative binding data specifically for the isolated C-terminal domain is sparse in publicly available literature, studies on peptide analogues and the full-length protein provide valuable insights into the varying affinities for different DNA substrates.

| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |

| Peptide Analogue (K156) of α4 helix (in CCD) and viral DNA | Fluorescence Anisotropy Titration | 2 nM (specific binding) | [1] |

| Peptide Analogue (K156) of α4 helix (in CCD) and cellular DNA | Fluorescence Anisotropy Titration | 54 µM (non-specific binding) | [1] |

| α4 helix peptide (in CCD) and DNA | Fluorescence Anisotropy Titration | 77 µM | [1] |

| Full-length Integrase and viral DNA | Not Specified | In the nanomolar range | [1] |

| Full-length Integrase and cellular DNA | Not Specified | In the micromolar range | [1] |

| Full-length Integrase - GS-9160 (inhibitor) complex | Not Specified | 5.4 nM | [2] |

| INPY143C/52–288–DNA - GS-9160 (inhibitor) complex | Not Specified | ~67 nM | [2] |

Experimental Protocols

Understanding the methodologies used to investigate the DNA binding properties of the HIV-1 integrase CTD is fundamental for researchers in this field. Below are detailed protocols for key experiments cited in the study of these interactions.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a common technique to detect protein-DNA interactions. The principle lies in the fact that a protein-DNA complex will migrate more slowly than the free DNA fragment in a non-denaturing polyacrylamide gel.

Objective: To qualitatively assess the binding of the HIV-1 integrase CTD to a DNA probe.

Materials:

-

Purified HIV-1 integrase CTD protein

-

DNA probe (e.g., a short double-stranded oligonucleotide) labeled with a detectable marker (e.g., 32P, biotin, or a fluorescent dye)

-

Unlabeled competitor DNA (specific and non-specific)

-

Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Loading Dye (e.g., 6X Ficoll or glycerol-based dye)

-

Non-denaturing polyacrylamide gel (e.g., 4-6% acrylamide)

-

TBE or TAE electrophoresis buffer

-

Detection system (e.g., autoradiography film, chemiluminescence imager, or fluorescence scanner)

Procedure:

-

Prepare the DNA Probe: Label the DNA probe of interest at the 5' or 3' end. Purify the labeled probe to remove unincorporated label.

-

Set up the Binding Reaction: In a microcentrifuge tube, combine the following on ice:

-

Binding Buffer

-

Labeled DNA probe (at a fixed, low concentration, e.g., 1-10 nM)

-

(For competition assays) A molar excess of unlabeled specific or non-specific competitor DNA.

-

Purified HIV-1 integrase CTD protein (at varying concentrations to observe a titration effect).

-

-

Incubation: Incubate the reaction mixture at a temperature and for a duration optimized for the interaction (e.g., room temperature for 20-30 minutes).

-

Gel Electrophoresis:

-

Add loading dye to the binding reactions.

-

Load the samples onto a pre-run non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the complex.

-

-

Detection:

-

After electrophoresis, transfer the gel to a solid support (e.g., filter paper) and dry it.

-

Expose the dried gel to an appropriate detection system to visualize the bands.

-

Expected Results:

-

A band corresponding to the free, unbound DNA probe will be visible at the bottom of the gel.

-

In the presence of the CTD protein, a slower migrating band, representing the protein-DNA complex, will appear. The intensity of this "shifted" band should increase with increasing protein concentration.

-

In competition assays, an excess of unlabeled specific competitor DNA should reduce the intensity of the shifted band, while an excess of non-specific competitor DNA should have a minimal effect.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Objective: To quantitatively determine the association (kon), dissociation (koff), and equilibrium dissociation constant (Kd) of the HIV-1 integrase CTD binding to a DNA ligand.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., a streptavidin-coated chip for biotinylated DNA)

-

Purified HIV-1 integrase CTD protein (analyte)

-

Biotinylated DNA ligand

-

Running Buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

Regeneration solution (a solution that disrupts the protein-DNA interaction without damaging the immobilized ligand, e.g., a high salt buffer or a brief pulse of low pH solution)

Procedure:

-

Immobilization of the DNA Ligand:

-

Equilibrate the sensor chip with running buffer.

-

Inject the biotinylated DNA ligand over the streptavidin-coated sensor surface to achieve a desired immobilization level (response units, RU).

-

-

Binding Analysis:

-

Inject a series of concentrations of the purified HIV-1 integrase CTD protein (analyte) over the sensor surface at a constant flow rate.

-

Monitor the association of the protein with the immobilized DNA in real-time as an increase in RU.

-

After the association phase, switch back to running buffer to monitor the dissociation of the complex in real-time as a decrease in RU.

-

-

Regeneration: Inject the regeneration solution to remove any remaining bound protein from the sensor surface, preparing it for the next injection cycle.

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Objective: To determine the complete thermodynamic profile of the interaction between the HIV-1 integrase CTD and DNA.

Materials:

-

Isothermal titration calorimeter

-

Purified HIV-1 integrase CTD protein

-

DNA ligand

-

Dialysis buffer (the same buffer for both protein and DNA to minimize heats of dilution)

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze both the protein and DNA samples against the same buffer to ensure a precise match of buffer components.

-

Degas the samples to prevent the formation of air bubbles in the calorimeter cell.

-

Accurately determine the concentrations of the protein and DNA solutions.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the DNA solution into the injection syringe.

-

Set the experimental parameters, including the temperature, injection volume, and spacing between injections.

-

Perform a series of small, sequential injections of the DNA solution into the protein solution.

-

-

Data Acquisition and Analysis:

-

The instrument measures the heat released or absorbed after each injection.

-

The raw data is a series of heat-burst peaks. Integration of these peaks yields the heat change per injection.

-

The resulting binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of the reactants) is fitted to a binding model to determine the Kd, n, and ΔH. The entropy change (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual frameworks related to the HIV-1 integrase and its interaction with DNA.

Conclusion

The C-terminal domain of HIV-1 integrase, despite its non-specific mode of DNA binding, is indispensable for the stable association of the enzyme with viral DNA, a prerequisite for successful integration. Its unique structural features and functional importance make it a compelling target for the development of allosteric inhibitors that could disrupt the integration process. This guide has provided a detailed overview of the quantitative aspects of CTD-DNA interactions, the experimental methodologies employed to study them, and the broader context of its role in the viral life cycle. Further research focused on obtaining high-resolution structural data of the full-length integrase in complex with DNA will be instrumental in designing next-generation antiretroviral therapies targeting this crucial domain.

References

A Technical Guide to Early-Stage Research on Allosteric Integrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles, experimental methodologies, and key data in the early-stage research of allosteric integrase inhibitors (ALLINIs), a promising class of antiretroviral agents.

Introduction: A Novel Approach to HIV Treatment

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[1] While integrase strand transfer inhibitors (INSTIs) like raltegravir and dolutegravir have become cornerstones of antiretroviral therapy by targeting the enzyme's active site, the emergence of drug resistance necessitates the development of novel therapeutic strategies.[2][3]

Allosteric integrase inhibitors (ALLINIs), also known as LEDGINs (lens epithelium-derived growth factor/p75 inhibitors), represent a distinct class of compounds that bind to a site on the integrase enzyme remote from the catalytic center.[4] Specifically, they target the dimer interface of the IN catalytic core domain (CCD), which is also the binding site for the host protein lens epithelium-derived growth factor (LEDGF/p75).[5][6] This allosteric mode of action leads to a unique, multimodal mechanism of inhibition that sets them apart from traditional INSTIs.[7]

The Multimodal Mechanism of Action of ALLINIs

ALLINIs exhibit a complex mechanism of action, primarily impacting the late stages of the HIV-1 replication cycle, with secondary effects on the early stages.[2]

Late-Stage Inhibition: Disrupting Virion Maturation

The most potent antiviral activity of ALLINIs is observed during the late phase of viral replication.[3] By binding to the IN dimer interface, ALLINIs induce aberrant, higher-order multimerization of the integrase protein.[2][6] This premature and excessive polymerization of IN disrupts its normal function, leading to:

-

Impaired Core Maturation: The proper formation of the electron-dense viral core is blocked.

-

Mislocalization of Ribonucleoprotein Complexes: The viral RNA genome, normally packaged within the core, is mislocalized.[8]

-

Production of Non-infectious Virions: The resulting virus particles are morphologically aberrant and unable to effectively infect new cells.[8]

This late-stage effect is independent of the host factor LEDGF/p75, as its depletion or overexpression does not alter the potency of ALLINIs in virus-producing cells.[6][9]

Early-Stage Inhibition: A Competitive Interplay

While less potent than their late-stage effects, ALLINIs also inhibit the early stages of HIV-1 infection.[6] In this phase, they interfere with the catalytic functions of integrase and the crucial interaction between integrase and LEDGF/p75.[5][7] LEDGF/p75 is a host protein that tethers the pre-integration complex (PIC) to the host chromatin, guiding the integration of viral DNA into transcriptionally active regions.[10][11]

By occupying the LEDGF/p75 binding site, ALLINIs can disrupt this tethering process.[2] However, a competitive interplay exists at this stage. LEDGF/p75 binds to integrase with a significantly higher affinity than many ALLINIs and can reverse the inhibitor-induced multimerization.[6][12] This competition explains why the effective concentration (EC50) of ALLINIs is significantly higher for inhibiting integration in the early phase compared to their potent activity in the late phase.[6][13]

Figure 1: Dual mechanism of action of Allosteric Integrase Inhibitors (ALLINIs).

Quantitative Data on Key Allosteric Integrase Inhibitors

The potency of ALLINIs is typically evaluated in both single-round and multiple-round infectivity assays, which reflect their early-stage and combined (early and late-stage) activities, respectively. The 50% inhibitory concentration (IC50) is also measured for specific biochemical interactions, such as the inhibition of the IN-LEDGF/p75 binding.

| Compound | Assay Type | Cell Line/Virus | EC50 / IC50 | Citation |

| BI-1001 | Spreading HIV-1 replication | - | 5.8 µM | |

| Single-round infection (late stage) | SupT1 / HIV-Luc | 1.9 ± 0.2 µM | ||

| Single-round infection (early stage) | SupT1 / HIV-Luc | > 50 µM | ||

| BI-D | Single-round infection (early stage) | HEK293T | 1.17 ± 0.1 µM | |

| Single-round infection (late stage) | HEK293T | 0.089 ± 0.023 µM | ||

| BDM-2 | Multiple-round infection | MT4 / NL4-3 | 8.7 nM | [3][13] |

| Multiple-round infection | MT4 / HXB2 | 4.5 nM | [3][13] | |

| Single-round infection | TZM-bl | 0.63 µM | [13] | |

| MUT871 | Multiple-round infection | MT4 / NL4-3 | 3.1 nM | [3][13] |

| Multiple-round infection | MT4 / HXB2 | 1.4 nM | [3][13] | |

| Single-round infection | TZM-bl | 0.81 µM | [13] | |

| IN-LEDGF/p75 Interaction (HTRF) | - | 14 nM | [13] | |

| STP0404 | IN-LEDGF/p75 Interaction (HTRF) | - | 0.190 ± 0.07 µM | [8] |

| IN Multimerization | - | 0.147 ± 0.02 µM | [8] |

Key Experimental Protocols in ALLINI Research

A variety of specialized assays are employed to characterize the unique mechanism of action of ALLINIs.

Antiviral Activity Assays

-

Methodology:

-

Single-Round Infectivity Assay: Target cells (e.g., SupT1, TZM-bl) are infected with a reporter virus (e.g., HIV-Luc) in the presence of varying concentrations of the inhibitor. The effect on the early stage of replication is measured by quantifying reporter gene expression (e.g., luciferase activity) typically 48 hours post-infection. To measure late-stage effects, producer cells (e.g., HEK293T) are treated with the inhibitor during virus production. The resulting virions are then used to infect target cells in the absence of the compound.

-

Multiple-Round (Spreading) Infection Assay: Lymphoblastoid cell lines (e.g., MT4) or primary human T lymphocytes are infected with replication-competent HIV-1 isolates (e.g., NL4-3). The culture is maintained for several days, and viral replication is monitored by measuring markers like p24 antigen concentration in the supernatant. This assay captures the combined effect of the inhibitor on all stages of the viral life cycle.[3][13]

-

-

Purpose: To determine the 50% effective concentration (EC50) of the inhibitor and to differentiate between its effects on the early versus late stages of HIV replication.

IN-LEDGF/p75 Interaction Assay

-

Methodology (Homogeneous Time-Resolved Fluorescence - HTRF): This assay measures the proximity between IN and LEDGF/p75. Recombinant IN and LEDGF/p75 proteins are tagged with different fluorophores (a donor and an acceptor). When the proteins interact, the fluorophores are brought into close proximity, allowing for Förster resonance energy transfer (FRET) upon excitation of the donor. ALLINIs that disrupt this interaction cause a decrease in the FRET signal.[8][13]

-

Purpose: To quantify the ability of an ALLINI to directly inhibit the binding of integrase to its host cofactor, LEDGF/p75, and to determine the 50% inhibitory concentration (IC50).

Integrase Multimerization Assay

-

Methodology (FRET-based): Recombinant integrase proteins are labeled with donor and acceptor fluorophores. In the absence of an inhibitor, the proteins exist primarily as monomers or dimers, resulting in a low FRET signal. The addition of an ALLINI induces higher-order multimerization, bringing the fluorophore-tagged proteins closer together and causing a dose-dependent increase in the FRET signal.[4][8]

-

Purpose: To directly measure the primary mechanism of action of ALLINIs—their ability to induce aberrant hyper-multimerization of integrase.

DNA Analysis via Quantitative PCR (qPCR)

-

Methodology: DNA is extracted from infected cells that have been treated with an ALLINI. qPCR is then performed using specific primers and probes to quantify different viral DNA species, such as early and late reverse transcription products and integrated proviral DNA.[14]

-

Purpose: To dissect the specific steps in the early stage of replication (reverse transcription, integration) that are inhibited by ALLINIs.

Virion Analysis via Transmission Electron Microscopy (TEM)

-

Methodology: Virus-producing cells are cultured in the presence of an ALLINI. The resulting virions are then collected, fixed, and sectioned for analysis by TEM.[8]

-

Purpose: To visually confirm the effects of ALLINIs on virion morphology, specifically to observe defects in core formation and the mislocalization of the viral genome.[8]

Figure 2: Experimental workflow for the evaluation of allosteric integrase inhibitors.

HIV-1 Replication and Inhibitor Targets

The HIV-1 life cycle involves a series of complex steps, each offering a potential target for antiretroviral drugs. INSTIs and ALLINIs intervene at different points in this cycle, which is crucial for understanding their distinct resistance profiles and potential for combination therapy.

Figure 3: HIV-1 life cycle with points of intervention for INSTIs and ALLINIs.

Conclusion and Future Perspectives

Allosteric integrase inhibitors represent a significant advancement in the field of antiretroviral research. Their unique, multimodal mechanism of action, primarily targeting virion maturation, offers a high barrier to resistance and activity against HIV-1 strains resistant to existing INSTIs.[3][13] The competitive interplay with LEDGF/p75 during the early stage of replication is a key aspect of their pharmacology that must be considered during drug development.[6]

Early-stage research has successfully identified highly potent compounds, such as BDM-2 and STP0404 (Pirmitegravir), with some advancing into clinical trials.[3] Future research will likely focus on optimizing the pharmacokinetic properties of these inhibitors, further elucidating the structural basis for their induction of integrase multimerization, and exploring their potential in long-acting formulations for both treatment and prevention of HIV-1 infection. The vulnerability of HIV-1 integrase during the late stage of replication has unveiled a pharmacological "Achilles' heel" that will continue to be a fertile ground for the development of next-generation antiretroviral therapies.

References

- 1. apexbt.com [apexbt.com]

- 2. mdpi.com [mdpi.com]

- 3. journals.asm.org [journals.asm.org]

- 4. mdpi.com [mdpi.com]

- 5. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Competitive Interplay between Allosteric HIV-1 Integrase Inhibitor BI/D and LEDGF/p75 during the Early Stage of HIV-1 Replication Adversely Affects Inhibitor Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A highly potent and safe pyrrolopyridine-based allosteric this compound targeting host LEDGF/p75-integrase interaction site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Discovery and development of integrase inhibitors - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. The Competitive Interplay between Allosteric this compound BI/D and LEDGF/p75 during the Early Stage of HIV-1 Replication Adversely Affects Inhibitor Potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation - PMC [pmc.ncbi.nlm.nih.gov]

The Core Pharmacophore of Integrase Strand Transfer Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacophore model for integrase strand transfer inhibitors (INSTIs), a critical class of antiretroviral drugs for the treatment of HIV infection. The document outlines the key structural features, quantitative activity data, and the underlying mechanism of action, supplemented with detailed experimental methodologies and visual representations to support drug discovery and development efforts.

The INSTI Pharmacophore: Key Features and Spatial Arrangement

The pharmacophore for INSTIs is characterized by a specific three-dimensional arrangement of chemical features that are essential for binding to the HIV integrase enzyme and inhibiting its strand transfer activity. The core pharmacophoric elements include:

-

A Metal-Chelating Motif: This is the most critical feature of the INSTI pharmacophore. It typically consists of three coplanar heteroatoms (usually oxygen or nitrogen) that coordinate with two divalent magnesium ions (Mg²⁺) in the catalytic site of the integrase enzyme. This chelation is fundamental to the inhibitory mechanism.

-

A Halogenated Phenyl Moiety: A hydrophobic and typically halogenated (e.g., fluoro- or chloro-substituted) benzyl group is a common feature. This group occupies a hydrophobic pocket in the enzyme's active site, contributing to the binding affinity.

-

A Linker Region: A linker of varying length and flexibility connects the metal-chelating motif and the halogenated phenyl group. This linker plays a crucial role in correctly orienting the key pharmacophoric features within the active site.

-

Hydrogen Bond Acceptors and Donors: Additional hydrogen bond acceptors and donors in the core structure contribute to the binding affinity and specificity by interacting with amino acid residues in the integrase active site.

The spatial relationship between these features is critical for potent inhibitory activity. While precise distances and angles can vary between different INSTI scaffolds, computational and structural studies have provided a general model.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are pivotal in optimizing the potency of INSTIs by correlating their structural features with their biological activity. These models use molecular descriptors to predict the inhibitory activity (typically expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration).

Key Molecular Descriptors in INSTI QSAR Models:

-

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges and dipole moments, which are crucial for the metal chelation and interactions with polar residues in the active site.

-

Hydrophobic Descriptors: LogP (octanol-water partition coefficient) and molar refractivity are common descriptors that quantify the hydrophobicity of the molecule, which is important for the interaction of the halogenated phenyl group with the hydrophobic pocket.

-

Topological Descriptors: These descriptors encode information about the connectivity and branching of the molecule, influencing its overall shape and ability to fit into the binding site.

-

Steric Descriptors: Molar volume and surface area descriptors are used to model the steric constraints of the binding pocket.

Below is a representative table illustrating the type of data used in INSTI QSAR studies.

| Compound | pIC50 | LogP | Molar Volume (ų) | Number of Hydrogen Bond Acceptors |

| Raltegravir | 8.15 | 1.05 | 358.2 | 7 |

| Elvitegravir | 8.39 | 3.12 | 394.5 | 6 |

| Dolutegravir | 8.48 | 1.54 | 341.9 | 6 |

| Bictegravir | 8.70 | 1.85 | 365.1 | 7 |

| Cabotegravir | 8.30 | 2.45 | 342.9 | 6 |

Data Presentation: Inhibitory Potency of Approved INSTIs

The following table summarizes the in vitro inhibitory concentrations (IC50) for the five FDA-approved integrase strand transfer inhibitors. It is important to note that protein-adjusted IC90/95 values are often higher due to the high degree of protein binding of these drugs.

| Integrase Inhibitor | IC50 (ng/mL) | Protein-Adjusted IC90/95 (ng/mL) |

| Raltegravir | 2.2 - 5.3 | 15 |

| Elvitegravir | 0.04 - 0.6 | 45 |

| Dolutegravir | ~0.2 | 64 |

| Bictegravir | ~0.2 | 162 |

| Cabotegravir | ~0.1 | 166 |

Mechanism of Action: Inhibition of HIV DNA Strand Transfer

INSTIs exert their antiviral effect by inhibiting the strand transfer step of HIV DNA integration into the host genome. This process is part of the broader HIV replication cycle.

The mechanism of inhibition at the molecular level involves the chelation of two Mg²⁺ ions in the active site of the integrase enzyme by the INSTI molecule. This prevents the binding of the host DNA and the subsequent strand transfer reaction.

Experimental Protocols

In Vitro HIV-1 Integrase Strand Transfer Assay

This assay is used to determine the IC50 of potential INSTIs by measuring their ability to inhibit the strand transfer reaction in a cell-free system.

Materials:

-

Recombinant HIV-1 Integrase

-

Biotinylated donor DNA duplex (mimicking the U5 end of HIV-1 LTR)

-

Digoxigenin (DIG)-labeled target DNA duplex

-

Streptavidin-coated magnetic beads

-

Anti-DIG antibody conjugated to horseradish peroxidase (HRP)

-

HRP substrate (e.g., TMB)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 10 mM MgCl₂, 4 µM ZnCl₂)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Stop solution (e.g., 1 M H₂SO₄)

-

96-well microplate

Procedure:

-

Prepare the reaction mixture: In each well of the microplate, add the assay buffer, donor DNA, and the test compound at various concentrations.

-

Add integrase: Add recombinant HIV-1 integrase to each well to initiate the 3'-processing reaction. Incubate for 30-60 minutes at 37°C.

-

Initiate strand transfer: Add the DIG-labeled target DNA to each well and incubate for an additional 60-90 minutes at 37°C to allow for the strand transfer reaction to occur.

-

Capture the product: Add streptavidin-coated magnetic beads to each well and incubate with shaking to allow the biotinylated donor DNA (and the integrated product) to bind to the beads.

-

Wash: Use a magnetic separator to pellet the beads and wash them several times with wash buffer to remove unbound components.

-

Detect the product: Resuspend the beads in a solution containing the anti-DIG-HRP antibody and incubate to allow the antibody to bind to the integrated product.

-

Wash: Repeat the washing step to remove unbound antibody.

-

Develop signal: Resuspend the beads in the HRP substrate solution and incubate until a color change is observed.

-

Stop reaction and read: Add the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data analysis: Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

X-ray Crystallography of Integrase-INSTI Complexes

X-ray crystallography is used to determine the three-dimensional structure of the integrase enzyme in complex with an INSTI, providing detailed insights into the binding mode and interactions.

General Protocol:

-

Protein Expression and Purification: Express recombinant HIV-1 integrase (often a construct containing the catalytic core domain) in a suitable expression system (e.g., E. coli) and purify it to high homogeneity using chromatographic techniques.

-

Complex Formation: Incubate the purified integrase with a pre-annealed viral DNA oligonucleotide duplex and the INSTI of interest in the presence of divalent cations (e.g., Mg²⁺ or Mn²⁺) to form the integrase-DNA-inhibitor complex.

-

Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques such as sitting-drop or hanging-drop vapor diffusion to obtain well-ordered crystals of the complex.

-

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement, using a known integrase structure as a search model.

-

Model Building and Refinement: Build the atomic model of the complex into the electron density map and refine it to obtain a high-resolution structure that is in good agreement with the experimental data.

-

Structural Analysis: Analyze the final structure to identify the key interactions between the INSTI and the integrase-DNA complex, including the coordination of the metal ions and hydrogen bonding and hydrophobic interactions.

Conclusion